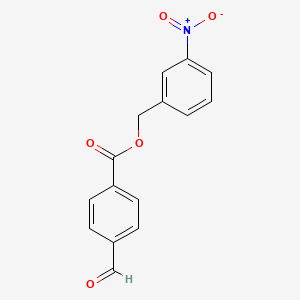

(3-Nitrophenyl)methyl 4-formylbenzoate

Description

Properties

IUPAC Name |

(3-nitrophenyl)methyl 4-formylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c17-9-11-4-6-13(7-5-11)15(18)21-10-12-2-1-3-14(8-12)16(19)20/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGFZDDJIHROPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrophenyl)methyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with (3-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (3-Nitrophenyl)methyl 4-formylbenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as in the presence of a .

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like .

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4)

Substitution: Sodium hydroxide (NaOH), methanol (CH3OH)

Major Products Formed:

- Reduction of the nitro group yields (3-aminophenyl)methyl 4-formylbenzoate .

- Oxidation of the formyl group yields (3-nitrophenyl)methyl 4-carboxybenzoate .

- Substitution reactions can yield various esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Nitrophenyl)methyl 4-formylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a model compound in drug development studies to understand the behavior of ester-containing drugs in biological systems .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methyl 4-formylbenzoate largely depends on the specific application and the chemical reactions it undergoesThese interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (Compound I) and halogenated derivatives like 4-formyl-2-nitrophenyl 4-bromobenzoate (F4BrB) and 4-formyl-2-nitrophenyl 4-chlorobenzoate (F2ClB) .

- Dihedral Angles : The near-planar arrangement of Compound I (4.96°) contrasts sharply with F4BrB (62.90°) and F2ClB (19.55°), suggesting steric and electronic effects from substituents (e.g., methyl vs. halogen) dictate ring orientation .

- Crystal Packing : Unlike halogenated analogs, this compound lacks halogen atoms, likely favoring weaker C–H⋯O interactions over halogen bonding.

Functional Group Positioning and Reactivity

Compared to methyl 4-formyl-3-nitrobenzoate (), which has nitro and formyl groups on the same benzene ring, this compound separates these groups into distinct aromatic systems.

- Reactivity : The para-formyl group in both compounds facilitates nucleophilic additions (e.g., Schiff base formation), but the meta-nitro group in methyl 4-formyl-3-nitrobenzoate may sterically hinder reactions at the formyl site .

Spectroscopic and Physical Properties

- IR Spectroscopy : The ester C=O stretch in this compound is expected near 1720 cm⁻¹, similar to Compound I (1723 cm⁻¹) . The formyl C=O stretch (~1690 cm⁻¹) aligns with analogs but may shift slightly due to nitro group proximity.

- Thermal Stability : Halogenated derivatives (F4BrB, F2ClB) likely exhibit higher melting points than this compound due to stronger intermolecular forces .

Biological Activity

(3-Nitrophenyl)methyl 4-formylbenzoate, with the chemical formula CHNO and CAS number 722486-53-5, is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has been shown to exhibit:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may disrupt essential cellular processes in microorganisms, leading to their inhibition or death.

- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The compound's structure allows it to interact with specific enzymes and receptors, modulating their activities. Key biochemical properties include:

- Solubility : It is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : The compound exhibits stability under physiological conditions, making it a suitable candidate for further pharmacological studies.

Case Studies

-

Antimicrobial Evaluation :

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. -

Anticancer Activity :

In vitro studies conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations of 10 µM and above.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC µM) |

|---|---|---|

| This compound | 32 - 128 | 10 - 25 |

| Methyl 4-formylbenzoate | >128 | >25 |

| 3-Nitrobenzaldehyde | 64 - 256 | 15 - 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.